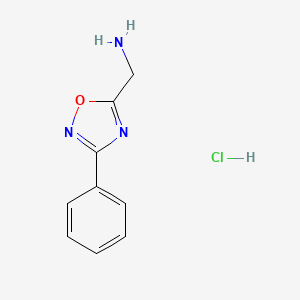

(3-Phenyl-1,2,4-Oxadiazol-5-Yl)Methanamine Hydrochloride

Description

(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (CAS: 90564-77-5; MFCD08062596) is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 3 and an aminomethyl group at position 5, forming a hydrochloride salt. It is widely used in medicinal chemistry as a building block for drug discovery due to the oxadiazole ring’s metabolic stability and hydrogen-bonding capabilities . The compound’s molecular formula is C₉H₁₀ClN₃O, with a molecular weight of 211.65 g/mol (calculated from and ).

Properties

IUPAC Name |

(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.ClH/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7;/h1-5H,6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYCPKAVPVNXAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216872-37-5 | |

| Record name | (3-phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenyl-1,2,4-Oxadiazol-5-Yl)Methanamine Hydrochloride typically involves the reaction of substituted benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a mixture of ethanol and water under reflux conditions . The intermediate product is then treated with hydrochloric acid to obtain the final hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions: (3-Phenyl-1,2,4-Oxadiazol-5-Yl)Methanamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(3-Phenyl-1,2,4-Oxadiazol-5-Yl)Methanamine Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (3-Phenyl-1,2,4-Oxadiazol-5-Yl)Methanamine Hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit thymidylate synthetase, an enzyme crucial for DNA synthesis, thereby exhibiting antitumor activity . Additionally, it acts as an agonist for AMPA receptors and group I metabotropic glutamate receptors, influencing neurotransmission .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the oxadiazole ring or the amine moiety. Below is a comparative analysis:

Key Observations :

Physicochemical Properties

Comparative data on solubility, lipophilicity, and stability:

| Property | (3-Phenyl) | (4-Chlorophenyl) | (3-Methyl) | (4-Fluorophenyl) | N-Methyl |

|---|---|---|---|---|---|

| XLogP3 | 1.5 | 2.1 | 0.4 | 1.8 | 1.2 |

| Hydrogen Bond Donors | 1 | 1 | 1 | 1 | 0 |

| Topological Polar Surface Area (Ų) | 51 | 51 | 51 | 51 | 45 |

| Solubility (mg/mL) | ~10 (est.) | ~5 (est.) | ~20 (est.) | ~8 (est.) | ~15 (est.) |

Notes:

Pharmacological Activity

- Antimicrobial : 4-Chlorophenyl derivatives exhibit activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

- Vasodilation : Butalamine hydrochloride (a dibutyl-substituted analog) acts as a peripheral vasodilator .

- Kinase Inhibition : Pyridinyl-substituted analogs are explored as kinase inhibitors due to their hydrogen-bonding capacity .

Biological Activity

(3-Phenyl-1,2,4-Oxadiazol-5-Yl)Methanamine Hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from recent research studies.

The compound's chemical structure can be represented as follows:

- IUPAC Name : (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

- Molecular Formula : CHClNO

- Molecular Weight : 211.65 g/mol

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazole exhibit a range of biological activities, particularly in anticancer and antimicrobial applications. The biological activity of (3-Phenyl-1,2,4-Oxadiazol-5-Yl)Methanamine Hydrochloride has been evaluated in various studies.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Cytotoxicity : The compound demonstrated significant cytotoxic effects against several cancer cell lines. In vitro assays indicated IC values in the micromolar range for various human cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) .

The mechanism by which (3-Phenyl-1,2,4-Oxadiazol-5-Yl)Methanamine Hydrochloride exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays have shown that treatment with this compound leads to increased apoptotic cell death in a dose-dependent manner .

Case Studies

Several case studies have been conducted to further explore the biological activity of this compound:

- Study on MCF-7 Cells :

- In Vivo Efficacy :

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of (3-Phenyl-1,2,4-Oxadiazol-5-Yl)Methanamine Hydrochloride:

- Absorption and Distribution : Preliminary data suggest reasonable absorption rates; however, detailed studies are needed to confirm bioavailability.

- Toxicity Profile : Toxicological assessments indicate that while the compound exhibits potent anticancer activity, it also possesses a toxicity profile that warrants further investigation to determine safe dosage ranges .

Q & A

Basic: What are the standard synthetic routes for (3-Phenyl-1,2,4-Oxadiazol-5-Yl)Methanamine Hydrochloride?

Methodological Answer:

The synthesis typically involves a multi-step process:

Oxadiazole Ring Formation : Cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using DMF or THF as solvents at 80–120°C) .

Functional Group Introduction : The methanamine group is introduced via nucleophilic substitution or reductive amination.

Salt Formation : Reaction with hydrochloric acid to yield the hydrochloride salt for improved solubility .

Characterization :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton and carbon environments .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., observed m/z ≈ 175.191 for the free base) .

Advanced: How can reaction conditions be optimized for high-yield, high-purity synthesis?

Methodological Answer:

Key optimization parameters include:

Basic: What analytical techniques are critical for confirming structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks to verify the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and methanamine group (δ 2.8–3.5 ppm) .

- High-Resolution MS (HRMS) : Confirm molecular formula (e.g., C₉H₉N₃O for the free base) .

- Infrared Spectroscopy (IR) : Identify N-H stretches (~3300 cm⁻¹) and oxadiazole C=N/C-O bands (~1600 cm⁻¹) .

Advanced: How can contradictions in spectral data (e.g., unexpected peaks in NMR) be resolved?

Methodological Answer:

2D NMR Techniques : Use COSY and HSQC to resolve overlapping signals and assign ambiguous protons/carbons .

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Isolation of Byproducts : Purify minor components via column chromatography and analyze separately .

Advanced: What structure-activity relationships (SAR) are observed in oxadiazole derivatives?

Methodological Answer:

Advanced: What mechanisms underlie the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Predict interactions with targets (e.g., kinases or GPCRs) using AutoDock or Schrödinger .

- Fluorescence Polarization : Quantify binding affinity (Kd values) for enzymes like topoisomerases .

- In Vitro Assays : Measure IC₅₀ in cancer cell lines (e.g., MCF-7 or HeLa) to assess cytotoxicity .

Basic: How can stability be assessed under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC .

- pH Stability : Incubate in buffers (pH 1–9) and quantify intact compound using LC-MS .

- Light Sensitivity : Expose to UV/visible light and track photodegradation products .

Advanced: How should conflicting bioactivity data across studies be addressed?

Methodological Answer:

Assay Validation : Ensure consistency in cell lines (e.g., passage number) and assay protocols .

Purity Verification : Re-test compounds with HPLC-ELSD to rule out impurities .

Orthogonal Assays : Compare results from fluorescence-based and SPR (surface plasmon resonance) methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.